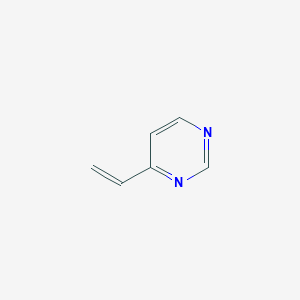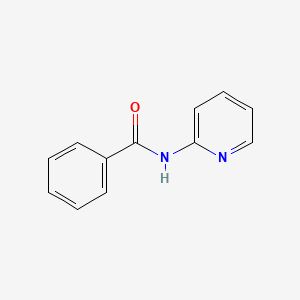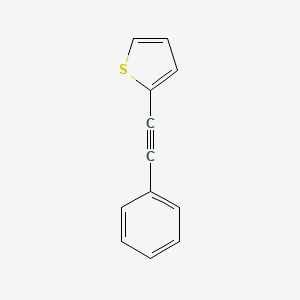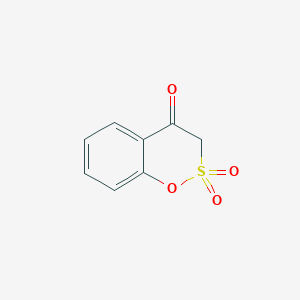
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
Übersicht
Beschreibung
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a pyridine ring attached to a carboxamide group at position 4. Its unique structure makes it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.
Wirkmechanismus
Target of Action
SQ 3242, also known as N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, is a complex compound with a diverse range of targets. The primary targets of SQ 3242 are the dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (Enoyl ACP reductase) enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .
Mode of Action
SQ 3242 interacts with its targets through a series of biochemical reactions. It acts as an antagonist at the active sites of DHFR and Enoyl ACP reductase enzymes . This means that SQ 3242 binds to these enzymes and inhibits their activity, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP reductase by SQ 3242 affects multiple biochemical pathways. The inhibition of DHFR disrupts the folic acid pathway , which is essential for the synthesis of nucleotides and thus DNA replication . On the other hand, the inhibition of Enoyl ACP reductase disrupts the fatty acid synthesis pathway , affecting the production of essential cellular components .
Pharmacokinetics
It is known that sq 3242 is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which suggests that it may have good bioavailability.
Result of Action
The inhibition of DHFR and Enoyl ACP reductase by SQ 3242 leads to a disruption in the normal functioning of the cell. This can result in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, SQ 3242 also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemische Analyse
Biochemical Properties
SQ 3242 has been found to interact with a range of enzymes and proteins. For instance, it has shown appreciable action against DHFR and enoyl ACP reductase enzymes . The nature of these interactions is complex and involves binding at the active sites of these enzymes .
Cellular Effects
In cellular contexts, SQ 3242 has demonstrated significant effects. For example, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that SQ 3242 can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of SQ 3242 involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Metabolic Pathways
SQ 3242 is involved in a range of metabolic pathways. For instance, it is involved in the degradation of SQ by bacteria, which is achieved through a range of pathways . This could also include any effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amide-forming reagent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding pyrrole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and therapeutic agent.
Biology: The compound is used in studies involving cell signaling pathways and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- N-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinamide
- N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide
Uniqueness
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-4-10(2)15(9)14-12(16)11-5-7-13-8-6-11/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIVBPSSDJJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204476 | |
| Record name | SQ 3242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-11-4 | |
| Record name | SQ 3242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ 3242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)










